5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.:
Cat. No.: VC20548135
Molecular Formula: C29H33N5O2
Molecular Weight: 483.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H33N5O2 |
|---|---|
| Molecular Weight | 483.6 g/mol |
| IUPAC Name | 5-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C29H33N5O2/c1-21(2)23-7-9-24(10-8-23)26-20-27-29(36)33(17-18-34(27)30-26)12-11-28(35)32-15-13-31(14-16-32)25-6-4-5-22(3)19-25/h4-10,17-21H,11-16H2,1-3H3 |
| Standard InChI Key | RSSILHBHJXHGKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C(C)C)C3=O |
Introduction
Synthesis Pathways
While specific synthetic routes for this exact compound are not detailed in available literature, general methods for constructing pyrazolo[1,5-a]pyrazine derivatives involve:
-
Cyclization Reactions:
-
Pyrazolo[1,5-a]pyrazines are typically synthesized via cyclization of hydrazines with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
-
The introduction of substituents such as phenyl groups or alkyl chains can be achieved through selective functionalization after the core synthesis.
-
-
Functionalization:
-
Piperazine derivatives are often introduced via nucleophilic substitution reactions or reductive amination.
-
The isopropylphenyl group can be added using Friedel-Crafts alkylation or palladium-catalyzed coupling reactions.
-
-
Optimization:
-
Adjustments in reaction conditions (e.g., solvents, catalysts) are required to achieve high yields and purity.
-
Enzyme Inhibition
Pyrazolo[1,5-a]pyrazine derivatives have been explored as inhibitors of various enzymes due to their ability to mimic natural substrates or bind active sites effectively. For example:
-
ATP synthase inhibitors for Mycobacterium tuberculosis treatment .
-
Selective PI3Kδ inhibitors for inflammatory diseases like systemic lupus erythematosus .
Neuropharmacology
Piperazine moieties are often associated with activity at neurotransmitter receptors (e.g., serotonin or dopamine receptors), suggesting potential applications in psychiatric or neurological disorders.
Antitumor Activity
The rigid structure and functional diversity of pyrazolo[1,5-a]pyrazines make them promising scaffolds for anticancer drug development .
Characterization Techniques
To confirm the identity and purity of such compounds, researchers typically employ:
Research Implications
The compound's design suggests it could serve as a lead molecule in drug discovery programs targeting:
-
Infectious diseases (e.g., tuberculosis).
-
Chronic inflammatory conditions.
-
Central nervous system disorders.
-
Cancer therapy.
Further studies involving in vitro and in vivo testing are necessary to evaluate its efficacy, toxicity, and pharmacokinetics.
This article highlights the potential significance of 5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one, emphasizing its promising role in medicinal chemistry while also identifying gaps in current research that warrant further exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume